4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide
Description
This compound features a pyridinylpiperazine core substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and an N-[(1E)-(dimethylamino)methylidene]carboxamide moiety. Its molecular formula is inferred as C₁₈H₁₈ClF₃N₆O (molecular weight ~450–460 g/mol) based on analogs . The (1E)-configuration of the imine group in the dimethylamino methylidene side chain is critical for its stereochemical properties, as seen in related hydrazinecarboxamide derivatives .
Properties
IUPAC Name |
(NE)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N5O/c1-21(2)9-20-13(24)23-5-3-22(4-6-23)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,3-6H2,1-2H3/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBVPQLZXLIAMH-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of the chloro and trifluoromethyl groups through electrophilic substitution reactions. The piperazine ring is then synthesized and coupled with the pyridine derivative using amide bond formation techniques. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For example, the incorporation of piperazine derivatives has been linked to enhanced antiproliferative activity against several cancer cell lines. Studies have demonstrated that modifications in the piperazine structure can lead to increased efficacy and selectivity against cancer cells, making this compound a candidate for further investigation in oncology .
Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been synthesized and tested for their ability to combat biofilm-related infections, showcasing effectiveness against various bacterial strains. The presence of the piperazine moiety is often associated with improved antimicrobial activity due to its ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The trifluoromethyl group and the chlorinated pyridine ring are known to enhance lipophilicity and biological activity. Researchers have explored various substitutions on the piperazine ring to identify optimal configurations that maximize therapeutic effects while minimizing toxicity .
Synthetic Approaches
The synthesis of this compound often involves multiple steps, including the formation of amide bonds and the introduction of functional groups that enhance biological activity. Recent studies have focused on developing efficient synthetic routes that yield high purity and yield, which is essential for subsequent biological testing .
Case Study 1: Anticancer Efficacy
A study investigated a series of piperazine derivatives, including those structurally related to 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide, demonstrating significant cytotoxic effects on human cancer cell lines (HeLa, A549). The results indicated an IC50 value lower than 10 μM for several derivatives, suggesting strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Activity
In another study focusing on biofilm-related infections, derivatives of similar compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. The incorporation of the piperazine structure was critical in enhancing antibacterial activity against resistant strains such as MRSA .
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound shares a common pyridinylpiperazine backbone with modifications at the carboxamide position and pyridine substituents. Below is a comparative analysis:
Table 1: Structural Comparison
Physicochemical Properties:
| Property | Target Compound | ML267 | Parchem 856189-81-6 |
|---|---|---|---|
| Molecular Weight | ~455 g/mol | 477.9 g/mol | 452.8 g/mol |
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~3.5 | ~3.8 |
| Solubility | Low (DMSO-compatible) | Low (similar to ML267) | Low |
Biological Activity
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide , often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperazine ring, a pyridine moiety, and a dimethylamino group. The molecular formula is with a molecular weight of approximately 335.7 g/mol. Its unique trifluoromethyl and chloro substituents contribute to its biological activity by enhancing lipophilicity and modulating receptor interactions.
Synthesis
The synthesis involves several steps:
- Preparation of 3-Chloro-5-(trifluoromethyl)pyridine : This intermediate is synthesized through chlorination of 5-(trifluoromethyl)pyridine using thionyl chloride.
- Formation of the Piperazine Derivative : The nucleophilic substitution reaction between the pyridine derivative and piperazine leads to the formation of the desired compound.
- Final Modifications : The introduction of the dimethylamino group is achieved through a condensation reaction with appropriate aldehydes or ketones under controlled conditions.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, particularly Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Activity : The compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 16 to 64 μg/mL, indicating moderate potency compared to standard antibiotics like levofloxacin .
| Pathogen | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Neisseria meningitidis | 16 | High |
The biological mechanism involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity to bacterial phosphopantetheinyl transferases has been noted, which are crucial for bacterial viability . This interaction disrupts essential metabolic pathways, leading to bacterial cell death.
Antichlamydial Activity
In addition to antibacterial properties, the compound has shown selective activity against Chlamydia species, suggesting potential for development as an anti-chlamydial agent . The structure-activity relationship indicates that modifications in substituents can enhance efficacy against this pathogen.
Case Studies
- In Vivo Studies : A study evaluating the efficacy of this compound in animal models demonstrated a significant reduction in bacterial load when administered at therapeutic doses. This suggests potential for clinical applications in treating bacterial infections resistant to conventional therapies .
- Comparative Analysis : In a comparative study with other pyridine derivatives, this compound outperformed several analogs in terms of antibacterial potency and selectivity towards pathogenic strains .
Q & A
Basic: What key structural features of this compound influence its reactivity and biological activity?
The compound’s reactivity and activity stem from:
- Pyridine core : Substituted with electron-withdrawing Cl and CF₃ groups, enhancing electrophilic reactivity and metabolic stability .
- Piperazine-carboxamide linkage : Introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions .
- (E)-Dimethylaminomethylidene group : The imine moiety enables tautomerism and potential nucleophilic attack sites, affecting solubility and stability .
Methodological Insight : Computational modeling (e.g., DFT) and X-ray crystallography are recommended to validate electronic and steric effects .
Basic: What are common synthetic strategies for this compound?
Synthesis typically involves:
Core assembly : Reacting 3-chloro-5-(trifluoromethyl)pyridine with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
Carboxamide formation : Coupling the piperazine intermediate with (E)-dimethylaminomethylidene carboxamide using HATU/DIPEA in THF .
Purification : Normal-phase chromatography (e.g., CH₂Cl₂ → EtOAc gradient) to isolate the product .
Key challenge : Minimizing by-products from competing nucleophilic attacks on the pyridine ring .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain ≤40°C during carboxamide coupling to prevent imine isomerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution on the pyridine ring .
- Catalysts : Use Pd(OAc)₂ for Buchwald-Hartwig amination steps to reduce reaction time .
Data-driven optimization : DOE (Design of Experiments) analysis of solvent/base combinations can identify yield maxima .
Advanced: How should researchers interpret contradictory spectral data (e.g., NMR) for this compound?
- ¹H NMR discrepancies : Aromatic proton splitting patterns may vary due to hindered rotation of the trifluoromethyl group. Use 2D-COSY to resolve coupling .
- ¹³C NMR shifts : The electron-withdrawing CF₃ group deshields adjacent carbons (~δ 150 ppm for pyridine-C2) .
Validation : Compare experimental data with DFT-simulated spectra for imine tautomers .
Advanced: What structure-activity relationship (SAR) hypotheses are testable for this compound?
- Hypothesis 1 : The CF₃ group enhances membrane permeability but reduces aqueous solubility. Test via logP measurements and PAMPA assays .
- Hypothesis 2 : Piperazine N-methylation alters receptor binding kinetics. Synthesize analogs with methylated piperazine and assay via SPR .
Experimental design : Use a panel of 5–10 analogs with systematic substitutions to isolate SAR variables .
Advanced: How can stability studies be designed to assess degradation under physiological conditions?
- Forced degradation : Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours, followed by LC-MS analysis .
- Light sensitivity : UV irradiation (254 nm) to identify photolytic cleavage of the imine bond .
Key metrics : Monitor loss of parent compound and formation of hydrolyzed by-products (e.g., free piperazine) .
Advanced: How to resolve contradictions in reported biological activity across studies?
- Source analysis : Compare assay conditions (e.g., cell lines, receptor isoforms) and compound purity (HPLC ≥95% required) .
- Mechanistic studies : Use radioligand binding assays to confirm target engagement specificity .
Case example : Conflicting IC₅₀ values for kinase inhibition may arise from ATP concentration variations in assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
